(3S)-3-hydroxybutanamide

Pharmaceutical development Regulatory affairs CMC documentation

(3S)-3-Hydroxybutanamide (CAS 197852-03-2) is a chiral β-hydroxy amide with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is the (S)-enantiomer of 3-hydroxybutanamide, distinguished by a stereogenic center at the C3 carbon bearing the hydroxyl group.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 197852-03-2
Cat. No. B6599888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxybutanamide
CAS197852-03-2
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)N)O
InChIInChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m0/s1
InChIKeyOOHIGOIEQKKEPK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Hydroxybutanamide (CAS 197852-03-2): Chiral β-Hydroxy Amide for Pharmaceutical and Synthetic Chemistry Procurement


(3S)-3-Hydroxybutanamide (CAS 197852-03-2) is a chiral β-hydroxy amide with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is the (S)-enantiomer of 3-hydroxybutanamide, distinguished by a stereogenic center at the C3 carbon bearing the hydroxyl group. The compound is registered with the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) AW63DXP4YG, confirming its recognized status as a distinct chemical entity in regulatory and pharmaceutical databases [1]. As a small-molecule chiral building block containing both hydroxyl and primary amide functional groups, (3S)-3-hydroxybutanamide serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry programs.

Why (3S)-3-Hydroxybutanamide Cannot Be Substituted with Racemic or (R)-Enantiomer Analogs in Regulated Research


Substituting (3S)-3-hydroxybutanamide with the racemic mixture (CAS 24311-45-3) or the (R)-enantiomer (CAS 223540-10-1) introduces scientifically and regulatorily meaningful risks. The (S)-enantiomer possesses a distinct FDA UNII (AW63DXP4YG) that differs from the (R)-enantiomer's UNII (AL3EL3PGZ4), meaning these are treated as separate substances in regulatory filings, pharmacokinetic studies, and pharmacovigilance databases [1][2]. In asymmetric synthesis, the stereochemical configuration at C3 directly determines the optical rotation and the stereochemical outcome of downstream reactions, making enantiomeric purity critical for reproducible synthesis of chiral drug candidates [3]. Additionally, patent-validated processes for betaine and carnitine production specifically leverage the amide functionality of 3-hydroxybutanamide derivatives to achieve superior yields and reduced by-product formation compared to the corresponding acid or ester forms, a performance advantage that would be lost with generic substitution [4].

Quantitative Differentiation Evidence for (3S)-3-Hydroxybutanamide vs. Closest Analogs in Procurement Decisions


Enantiomeric Identity: S-Enantiomer UNII AW63DXP4YG vs. R-Enantiomer UNII AL3EL3PGZ4 for Regulatory Filing

(3S)-3-Hydroxybutanamide is assigned the FDA Unique Ingredient Identifier UNII AW63DXP4YG, while the (R)-enantiomer (CAS 223540-10-1) is separately assigned UNII AL3EL3PGZ4 [1][2]. The racemic mixture (CAS 24311-45-3) does not carry a distinct UNII, meaning it cannot be unambiguously tracked in FDA drug registration, master file, or pharmacovigilance systems. This regulatory differentiation makes the (S)-enantiomer the required procurement choice for any program anticipating regulatory submission.

Pharmaceutical development Regulatory affairs CMC documentation

Chiral Synthon Performance: Enzymatic Resolution Enables High Optical Yield for 1,3-Aminoalcohol Synthesis

In the lipase-catalyzed enzymatic synthesis of optically active 3-hydroxybutyramides, Candida antarctica lipase B achieves high optical yield from ethyl (±)-3-hydroxybutyrate and aliphatic amines [1]. The resulting enantiomerically enriched (S)-3-hydroxybutanamide can be chemically reduced to yield optically active 1,3-aminoalcohols, a privileged scaffold in medicinal chemistry. The (S)-enantiomer, when sourced at ≥95% purity (as confirmed by commercial supplier specifications), provides a defined stereochemical starting point for downstream asymmetric transformations, contrasting with the racemate which introduces 50% of the undesired (R)-enantiomer as an impurity .

Asymmetric synthesis Chiral building block Medicinal chemistry

Process Chemistry Advantage: 4-Halogeno-3-hydroxybutyramide Substrate vs. Acid/Ester in Betaine Synthesis

In the quaternary amination step of betaine and carnitine production, using 4-halogeno-3-hydroxybutyramide as the substrate—rather than the conventional methyl 4-halogeno-3-hydroxybutyrate (ester) or 4-halogeno-3-hydroxybutyric acid—greatly reduces the formation of crotonic acid derivatives, the major by-product [1]. The patent discloses that conventional ester-based quaternary amination yields only approximately 75% product even at 100% purity of the carnitine nitrile chloride intermediate, whereas the amide-based route achieves substantially higher yields with reduced reaction times and side-product inhibition [1].

Process chemistry Carnitine synthesis Quaternary amination

Optimal Procurement Scenarios for (3S)-3-Hydroxybutanamide Based on Verified Differentiation Evidence


Regulatory-Compliant Pharmaceutical Development Requiring FDA-Tracked Chiral Intermediates

When a pharmaceutical development program anticipates filing an Investigational New Drug (IND) or New Drug Application (NDA), procurement of (3S)-3-hydroxybutanamide (UNII AW63DXP4YG) ensures that the exact substance identity is registered and traceable within the FDA's Substance Registration System [1]. This is critical for Chemistry, Manufacturing, and Controls (CMC) documentation, where the use of a non-UNII-registered racemate or the incorrect enantiomer (UNII AL3EL3PGZ4) would create regulatory ambiguity and potential filing deficiencies. The distinct UNII assignment for each enantiomer mandates unambiguous substance identification throughout the development lifecycle [1][2].

Asymmetric Synthesis of 1,3-Aminoalcohol Pharmacophores for Medicinal Chemistry

Medicinal chemistry programs targeting 1,3-aminoalcohol-containing drug candidates benefit from procuring enantiopure (3S)-3-hydroxybutanamide (≥95% purity) as a chiral starting material [1]. The enzymatic resolution route using Candida antarctica lipase B establishes a proven pathway to high optical yield 3-hydroxybutyramides, and the (S)-enantiomer can be directly reduced to optically active 1,3-aminoalcohols [2]. Using the racemate instead would introduce 50% of the undesired (R)-enantiomer, necessitating costly chiral separation steps and reducing overall synthetic efficiency.

Industrial-Scale Carnitine and Betaine Manufacturing Process Optimization

For process chemistry groups scaling up carnitine or betaine production, the 4-halogeno-3-hydroxybutyramide scaffold—of which (3S)-3-hydroxybutanamide is the core structure—offers validated advantages in the critical quaternary amination step [1]. Patent data demonstrate that amide-based substrates substantially reduce crotonic acid derivative by-products and improve yield compared to conventional ester or acid substrates. Procuring the amide form of this chiral intermediate enables process chemists to leverage these documented yield advantages in route scouting and scale-up campaigns.

Quote Request

Request a Quote for (3S)-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.